molecular formula C8H8Cl2FN B13595190 (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine

(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine

Cat. No.: B13595190
M. Wt: 208.06 g/mol
InChI Key: UUGIXMDBIAKDBF-SCSAIBSYSA-N
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Description

®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom on a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.

    Chiral Amine Formation: The chiral center is introduced via asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production may involve large-scale halogenation reactions followed by chiral resolution using techniques such as crystallization or chromatography to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active compound.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine involves interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance binding affinity and specificity towards these targets, influencing biological pathways and exerting desired effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4-Dichlorophenyl)ethan-1-amine: Lacks the fluorine atom.

    ®-1-(2,4-Difluorophenyl)ethan-1-amine: Lacks one chlorine atom.

    ®-1-(2,4-Dichloro-5-methylphenyl)ethan-1-amine: Contains a methyl group instead of a fluorine atom.

Uniqueness

The unique combination of chlorine and fluorine atoms in ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.06 g/mol

IUPAC Name

(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanamine

InChI

InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1

InChI Key

UUGIXMDBIAKDBF-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1Cl)Cl)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)N

Origin of Product

United States

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